molecular formula C51H100O5 B054480 Palmitic acid, [(hexadecyloxy)methyl]ethylene ester CAS No. 1116-45-6

Palmitic acid, [(hexadecyloxy)methyl]ethylene ester

Cat. No.: B054480
CAS No.: 1116-45-6
M. Wt: 793.3 g/mol
InChI Key: PPDBIVVWNXSKCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitic acid, [(hexadecyloxy)methyl]ethylene ester typically involves esterification reactions. One common method is the reaction of palmitic acid with hexadecyloxy methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Palmitic acid, [(hexadecyloxy)methyl]ethylene ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of palmitic acid, [(hexadecyloxy)methyl]ethylene ester involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. The compound’s ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitic acid, [(hexadecyloxy)methyl]ethylene ester is unique due to its specific combination of ester and ether functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as in the formulation of high-performance biodiesel and advanced cosmetic products .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBIVVWNXSKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H100O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289690, DTXSID20924971
Record name 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-45-6, 124936-74-9
Record name 1116-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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